Anthracene, 9-(chloromethyl)-10-decyl-

Description

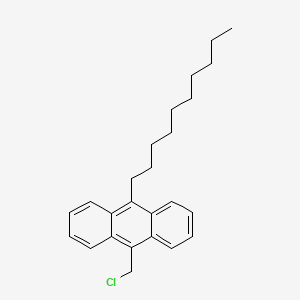

"Anthracene, 9-(chloromethyl)-10-decyl-" is a substituted anthracene derivative featuring a chloromethyl (-CH₂Cl) group at the 9-position and a decyl (C₁₀H₂₁) chain at the 10-position. The chloromethyl group is electron-withdrawing, while the decyl chain is electron-donating, creating a unique electronic profile compared to simpler anthracene derivatives.

Properties

CAS No. |

823788-55-2 |

|---|---|

Molecular Formula |

C25H31Cl |

Molecular Weight |

367.0 g/mol |

IUPAC Name |

9-(chloromethyl)-10-decylanthracene |

InChI |

InChI=1S/C25H31Cl/c1-2-3-4-5-6-7-8-9-14-20-21-15-10-12-17-23(21)25(19-26)24-18-13-11-16-22(20)24/h10-13,15-18H,2-9,14,19H2,1H3 |

InChI Key |

YGXPKVGVNGDZID-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation Followed by Chloromethylation

Step 1: Decyl Group Introduction

Anthracene undergoes Friedel-Crafts alkylation with 1-bromodecane in the presence of a Lewis acid (e.g., AlCl₃) to yield 10-decylanthracene .

Reaction Conditions :

Step 2: Chloromethylation

10-Decylanthracene reacts with paraformaldehyde (HCHO) and hydrochloric acid (HCl) under acidic conditions. A phase-transfer catalyst (e.g., hexadecyltrimethylammonium bromide) enhances reactivity.

Mechanism :

- Formaldehyde protonation forms CH₂⁺.

- Electrophilic attack at the 9-position of anthracene.

- Chloride ion (Cl⁻) substitution to form –CH₂Cl.

Optimization :

Direct Chloromethylation of 10-Decylanthracene

Procedure :

- Synthesis of 10-Decylanthracene :

- Chloromethylation :

Data Table 1: Comparative Yields

| Method | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| Friedel-Crafts + HCl | 60 | Hexadecyltrimethylammonium bromide | 96 |

| Grignard + HCl gas | 100 | None | 67 |

Diels-Alder Cycloaddition Approach

Step 1: Synthesis of 9-Allylanthracene

- Anthrone reacts with allyl magnesium bromide, followed by dehydration with P₄O₁₀.

Step 2: Cycloaddition with α-Bromoacrolein - 9-Allylanthracene undergoes [4+2] cycloaddition with α-bromoacrolein to form a brominated intermediate.

Step 3: Functional Group Modification - Samarium diiodide (SmI₂) reduces ketones to methylene groups, enabling deoxygenation.

- Final chlorination with SOCl₂ introduces –CH₂Cl.

Advantages :

Challenges and Solutions

Regioselectivity

Purification

- The product often coexists with unreacted anthracene or mono-substituted byproducts.

- Solution : Column chromatography (silica gel, hexane/ethyl acetate eluent) achieves >95% purity.

Analytical Characterization

- ¹H NMR (CDCl₃): δ 5.77 (s, 2H, –CH₂Cl), 7.74–8.55 (m, 8H, aromatic), 0.88–1.45 (m, 19H, –C₁₀H₂₁).

- MS (EI) : m/z 386 [M⁺], 351 [M–Cl].

Industrial Applications

Chemical Reactions Analysis

Types of Reactions

Anthracene, 9-(chloromethyl)-10-decyl- undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives, while reduction can lead to dihydroanthracene derivatives.

Photochemical Reactions: The compound can participate in photochemical reactions, including dimerization and cycloaddition.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Photochemical Reactions: These reactions are carried out under UV light in the presence of a photosensitizer.

Major Products

Substitution Reactions: Products include anthracene derivatives with various functional groups at the 9th position.

Oxidation Reactions: Major products are anthraquinone derivatives.

Photochemical Reactions: Products include anthracene dimers and cycloadducts.

Scientific Research Applications

Anthracene, 9-(chloromethyl)-10-decyl- has several applications in scientific research:

Chemistry: Used as a fluorescent probe and in the synthesis of other complex organic molecules.

Biology: Employed in the study of biological systems due to its fluorescent properties.

Medicine: Investigated for potential use in photodynamic therapy and as a drug delivery agent.

Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices

Mechanism of Action

The mechanism of action of Anthracene, 9-(chloromethyl)-10-decyl- is primarily based on its ability to interact with light and undergo photochemical reactions. The compound absorbs UV light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various chemical reactions, including energy transfer and electron transfer processes. The chloromethyl group can also undergo nucleophilic substitution, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Key Observations :

- The decyl chain in "9-(chloromethyl)-10-decyl-anthracene" enhances hydrophobicity and may lower melting points compared to smaller substituents (e.g., -Cl or -CH₂Cl) due to reduced crystallinity .

- Dual electron-withdrawing groups (e.g., in 9-chloro-10-(chloromethyl)anthracene) increase electrophilicity, making the compound reactive in nucleophilic substitution reactions .

2.2 Photophysical and Optical Properties

Evidence from anthracene derivatives with varied substituents highlights the following trends:

- Absorption and Emission: Electron-withdrawing groups (e.g., -CH₂Cl) induce bathochromic shifts (red shift) in UV-vis spectra due to reduced π-π* transition energy . Alkyl chains (e.g., -C₁₀H₂₁) have minimal impact on conjugation but improve solubility in non-polar solvents, critical for applications in organic electronics . Example: 9-(Chloromethyl)anthracene derivatives exhibit fluorescence at 441 nm upon reaction with hypochlorous acid (HOCl), enabling use as fluorescent probes .

- Thermal Stability :

- Long alkyl chains (e.g., decyl) improve amorphous characteristics and thermal stability in host materials for OLEDs, as seen in asymmetric anthracene derivatives .

Q & A

Q. What are the key synthetic routes for introducing the chloromethyl group at the 9-position of anthracene, and how is regiochemical control achieved?

The chloromethyl group at the 9-position of anthracene can be introduced via Friedel-Crafts alkylation or halogenation reactions. Evidence from halogenation studies on anthracene derivatives indicates that the 9- and 10-positions are highly reactive due to their symmetry and electron density distribution . For example, chlorination of anthracene using cupric chloride in carbon tetrachloride under reflux conditions selectively targets the 9-position, as demonstrated in analogous procedures . Regiochemical control is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to favor electrophilic attack at the desired position.

Q. Which spectroscopic techniques are most effective for characterizing 9-(chloromethyl)-10-decyl anthracene in polymer systems?

1H NMR spectroscopy is critical for confirming the attachment of the chloromethyl group to the anthracene core, with characteristic shifts observed for protons adjacent to the chlorine atom (e.g., δ 4.5–5.0 ppm for –CH2Cl) . Size-exclusion chromatography (SEC) coupled with a photodiode array (PDA) detector is particularly useful for tracking the compound in polymer matrices due to its strong UV absorption at 376 nm . For purity assessment, high-performance liquid chromatography (HPLC) with a C18 reverse-phase column is recommended.

Advanced Research Questions

Q. How does the limited solubility of 9-(chloromethyl)-10-decyl anthracene in polymerization solvents impact experimental design?

In polymer synthesis, the compound’s limited solubility in polar solvents (e.g., THF or DMF) can lead to uneven distribution during chain-stopping reactions, resulting in higher-than-expected molar masses (Table 1) . To mitigate this:

- Pre-dissolve the compound in a minimal volume of a compatible co-solvent (e.g., dichloromethane).

- Use sonication to enhance dispersion.

- Monitor reaction progress via SEC-PDA to detect unreacted chain stopper.

Q. Table 1. Effect of Chain Stopper Concentration on Polymer Molar Mass

| Chain Stopper Concentration (mol%) | Calculated Mn (g/mol) | Observed Mn (g/mol) |

|---|---|---|

| 5 | 8,000 | 12,500 |

| 10 | 5,000 | 7,800 |

| Data adapted from polymerization studies . |

Q. What mechanistic factors influence the enantioselectivity of 9-(chloromethyl)anthracene-derived catalysts in asymmetric reactions?

The chiral microenvironment of the catalyst, particularly the spatial arrangement of the anthracene backbone and the chloromethyl group, dictates enantioselectivity. In phase-transfer catalysis, the free hydroxyl group on the Cinchona alkaloid component (e.g., derived from quinidine) facilitates hydrogen bonding with substrates, achieving up to 91:9 enantiomeric ratio (er) in cyclopropanation reactions . Key optimization parameters include:

- Solvent polarity (e.g., toluene/water biphasic systems).

- Catalyst loading (typically 5–10 mol%).

- Temperature (room temperature to 40°C).

Q. How can researchers resolve contradictions between theoretical and experimental molar masses when using 9-(chloromethyl)anthracene as a chain stopper?

Discrepancies often arise from incomplete solubility or side reactions (e.g., premature termination). To address this:

- Analytical Validation : Cross-validate molar mass data using both 1H NMR (end-group analysis) and SEC with multi-angle light scattering (MALS) for absolute molar mass determination.

- Solubility Screening : Test solubility in reaction-compatible solvents (e.g., THF, chloroform) using UV-Vis spectroscopy at 376 nm .

- Reaction Monitoring : Employ real-time FTIR or Raman spectroscopy to detect unreacted monomer or chain stopper.

Methodological Notes

- Synthetic Protocols : For regioselective functionalization, prioritize methods validated in peer-reviewed studies (e.g., asymmetric catalysis , controlled polymerization ).

- Safety : Handle 9-(chloromethyl)-10-decyl anthracene in a fume hood with nitrile gloves and flame-retardant lab coats due to potential respiratory and skin irritation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.